molecular formula C15H18F3N5 B15114728 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15114728
M. Wt: 325.33 g/mol
InChI Key: KZNZVUOBFKKUQY-UHFFFAOYSA-N
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Description

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a pyrazole ring, a pyridine ring with a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridin-2-yl)piperazine: Lacks the trifluoromethyl group.

    1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(methyl)pyridin-2-yl]piperazine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H18F3N5/c16-15(17,18)13-2-3-14(19-12-13)22-9-6-21(7-10-22)8-11-23-5-1-4-20-23/h1-5,12H,6-11H2

InChI Key

KZNZVUOBFKKUQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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